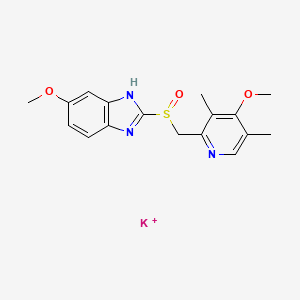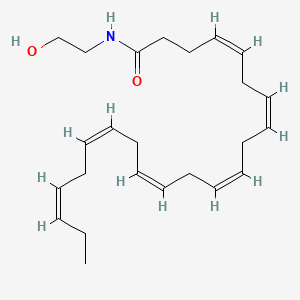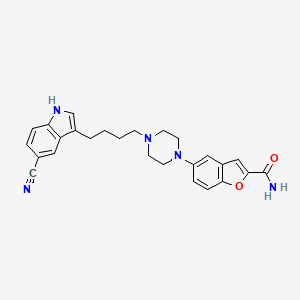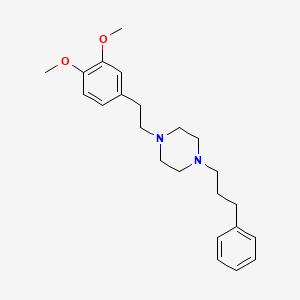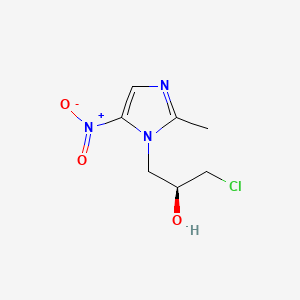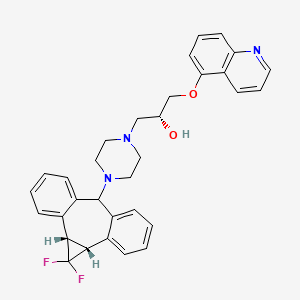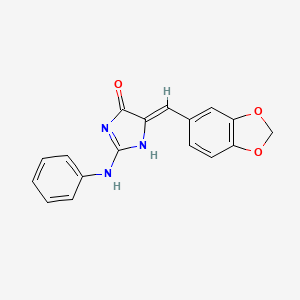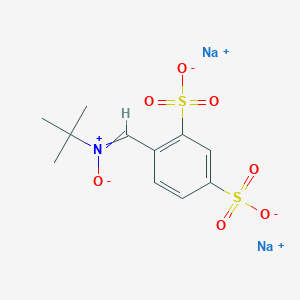
6-Chloromelatonin
Vue d'ensemble
Description
6-Chloromelatonin, also known as N-Acetyl-6-chloro-5-methoxytryptamine, is a melatonin agonist . It is active at nanomolar concentrations and binds more strongly than melatonin at the receptor . It also has binding sites outside the CNS, i.e., at the adrenal gland . It possesses antiproliferative activity .
Synthesis Analysis
The biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory has been explored . The mXcP4H gene from Xanthomonas campestris, as well as the HsAADC, HsAANAT, and HIOMT genes from the human melatonin synthesis pathway, were optimized and introduced into E. coli . The obtained strain successfully synthesized melatonin by utilizing L-tryptophan as a substrate .Molecular Structure Analysis
The empirical formula of 6-Chloromelatonin is C13H15ClN2O2 . It has a molecular weight of 266.72 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloromelatonin are not detailed in the search results, it is known that melatonin agonists are active at nanomolar concentrations and bind more strongly than melatonin at the receptor .Physical And Chemical Properties Analysis
6-Chloromelatonin has an empirical formula of C13H15ClN2O2 and a molecular weight of 266.72 . More specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
-
Sleep Disorders Treatment
- Field : Psychiatry
- Application : 6-Chloromelatonin, also known as LY156735, is being studied as a potential treatment for insomnia and jet lag . It is a melatonin agonist, meaning it binds to the same receptors as melatonin and mimics its effects .
- Methods : The compound is administered orally, and its effects on sleep patterns and circadian rhythms are then monitored .
- Results : Initial trials have reported faster adaptation to a simulated time shift with LY156735 .
-
Cancer Treatment
- Field : Oncology
- Application : 6-Chloromelatonin has been found to possess antiproliferative activity, meaning it can inhibit the growth of cells, including cancer cells .
- Methods : The compound is administered to patients, and its effects on tumor growth are then monitored .
- Results : Early research has shown that high doses of melatonin, which 6-Chloromelatonin mimics, were effective in arresting tumor growth .
-
Depression Treatment
- Field : Psychiatry
- Application : 6-Chloromelatonin, as a melatonin agonist, has been suggested to have potential therapeutic effects on depression . Melatonin and its agonists are thought to provide a biological signal for dawn and dusk, change the timing of the ‘internal clock’, and promote sleepiness or sleep .
- Methods : The compound is administered orally, and its effects on mood and sleep patterns are then monitored .
- Results : While the specific effects of 6-Chloromelatonin on depression have not been fully elucidated, melatonin and its agonists have been associated with improved sleep quality and mood regulation .
-
Adrenal Gland Function
- Field : Endocrinology
- Application : 6-Chloromelatonin has been found to have binding sites outside the CNS, specifically at the adrenal gland . This suggests potential roles in regulating adrenal gland function .
- Methods : The compound is administered, and its effects on adrenal gland function are then monitored .
- Results : The specific outcomes of this application are not fully understood and require further research .
-
Regulation of Circadian Rhythms
- Field : Chronobiology
- Application : 6-Chloromelatonin, as a melatonin agonist, has been suggested to have potential therapeutic effects on regulating circadian rhythms . Melatonin and its agonists are thought to provide a biological signal for dawn and dusk, change the timing of the ‘internal clock’, and promote sleepiness or sleep .
- Methods : The compound is administered orally, and its effects on sleep patterns and circadian rhythms are then monitored .
- Results : While the specific effects of 6-Chloromelatonin on circadian rhythms have not been fully elucidated, melatonin and its agonists have been associated with improved sleep quality and mood regulation .
-
Antiproliferative Activity
- Field : Cell Biology
- Application : 6-Chloromelatonin has been found to possess antiproliferative activity, meaning it can inhibit the growth of cells . This suggests potential roles in regulating cell proliferation .
- Methods : The compound is administered, and its effects on cell proliferation are then monitored .
- Results : The specific outcomes of this application are not fully understood and require further research .
Safety And Hazards
Orientations Futures
There is an abundance of reviews evaluating the effects of exogenous and endogenous melatonin on health . Melatonin has been shown to be associated with a wide variety of health outcomes in clinically and methodologically heterogeneous populations . Many reviews stressed the need for more high-quality randomised clinical trials to reduce the existing uncertainties .
Propriétés
IUPAC Name |
N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUINDDOUWHRIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213202 | |
| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloromelatonin | |
CAS RN |
63762-74-3 | |
| Record name | 6-Chloromelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloromelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloromelatonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



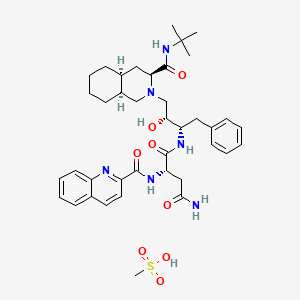
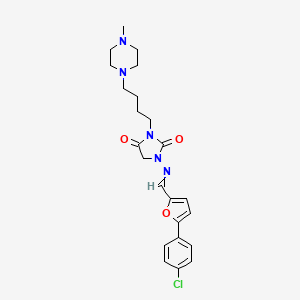
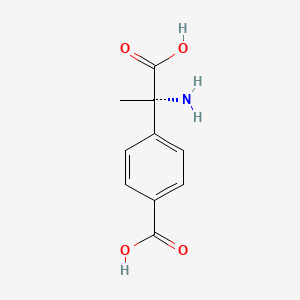
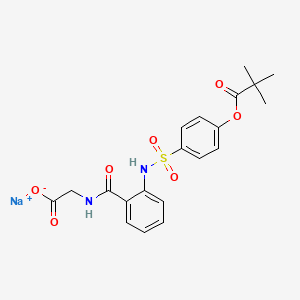
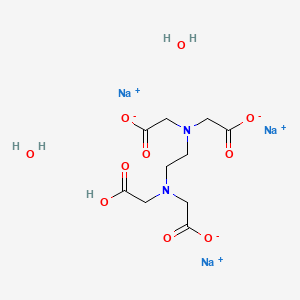
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)
